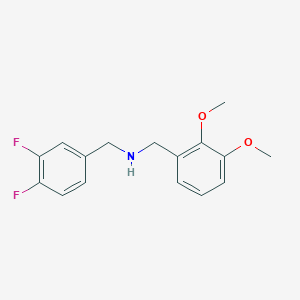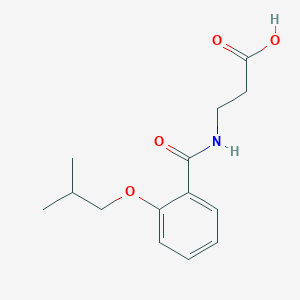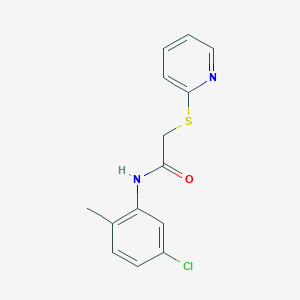
2-(4-bromo-2-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromo-2-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. BAY 41-2272 was first synthesized in the early 2000s and has since been the subject of numerous scientific studies.
Mecanismo De Acción
2-(4-bromo-2-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide 41-2272 works by activating the enzyme soluble guanylate cyclase (sGC), which produces cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that plays a role in various physiological processes such as smooth muscle relaxation, platelet aggregation, and neurotransmission. By increasing cGMP levels, this compound 41-2272 produces its vasodilatory, anti-inflammatory, and anti-tumor effects.
Biochemical and Physiological Effects:
This compound 41-2272 has been shown to have several biochemical and physiological effects. It has been shown to increase cGMP levels, which leads to smooth muscle relaxation and vasodilation. This makes it a potential treatment for pulmonary hypertension. It has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Additionally, it has been shown to have anti-tumor effects by inhibiting the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-bromo-2-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide 41-2272 has several advantages for lab experiments. It is a well-studied compound with a known mechanism of action, making it a useful tool for studying various physiological processes. It is also relatively easy to synthesize, making it readily available for research purposes. However, there are also limitations to using this compound 41-2272 in lab experiments. It has been shown to have off-target effects, meaning that it can affect other enzymes and signaling pathways besides sGC. Additionally, it can be difficult to administer in vivo due to its poor solubility and bioavailability.
Direcciones Futuras
There are several future directions for research on 2-(4-bromo-2-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide 41-2272. One area of interest is its potential as a treatment for pulmonary hypertension. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its anti-inflammatory and anti-tumor effects. Further studies are needed to determine its potential as a treatment for various inflammatory and cancerous conditions. Additionally, further studies are needed to better understand its mechanism of action and off-target effects.
Métodos De Síntesis
2-(4-bromo-2-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide 41-2272 can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the reaction between 4-bromo-2-methylphenol and 2-chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with 6-methyl-2-pyridinecarboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product, this compound 41-2272.
Aplicaciones Científicas De Investigación
2-(4-bromo-2-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide 41-2272 has been extensively studied for its potential therapeutic applications. It has been shown to have vasodilatory effects, making it a potential treatment for pulmonary hypertension. It has also been shown to have anti-inflammatory and anti-tumor effects, making it a potential treatment for various inflammatory and cancerous conditions.
Propiedades
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-N-(6-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2/c1-10-8-12(16)6-7-13(10)20-9-15(19)18-14-5-3-4-11(2)17-14/h3-8H,9H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRGUPFZWBYURL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)COC2=C(C=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-bromo-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B5787568.png)
![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5787574.png)
![2-[(4-chlorobenzyl)thio]-N-(4-methylbenzyl)acetamide](/img/structure/B5787575.png)
![1-(3,4-dimethoxyphenyl)ethanone O-(9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl)oxime](/img/structure/B5787582.png)
![N-1,3-benzodioxol-5-yl-N'-[2-(difluoromethoxy)-5-methylphenyl]urea](/img/structure/B5787590.png)
![3-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acrylamide](/img/structure/B5787602.png)

![N-(3-chloro-4-methoxyphenyl)-N-(2-oxo-2-{2-[1-(2-thienyl)ethylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B5787624.png)

![ethyl 4-{[(1-ethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B5787633.png)
![methyl 5-ethyl-4-methyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5787636.png)

![7-[(3-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5787660.png)